2-(propan-2-ylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
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Overview
Description
2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one is a heterocyclic compound that belongs to the class of furochromenes This compound is characterized by a fused ring system consisting of a furan ring and a chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenols with β-keto esters in the presence of an acid catalyst. The reaction typically employs homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride .
Industrial Production Methods
In industrial settings, the production of 2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites or Nafion resin/silica composites, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups on the compound’s structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in the formation of various substituted furochromenes with enhanced biological or chemical properties .
Scientific Research Applications
2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to regulate the expression of pro-apoptotic proteins such as Bim, leading to the activation of Bax and Bak proteins. This activation results in mitochondrial outer membrane permeabilization and the release of cytochrome c, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene derivatives:
5-Phenyl-7H-furo[2,3-g]chromen-7-ones: Analogous compounds with similar structural features and biological activities.
Uniqueness
2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one stands out due to its unique fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H12O3 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-propan-2-ylidene-3H-furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O3/c1-8(2)11-6-10-5-9-3-4-14(15)17-12(9)7-13(10)16-11/h3-5,7H,6H2,1-2H3 |
InChI Key |
LPZUIAGRHSPIFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
Origin of Product |
United States |
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